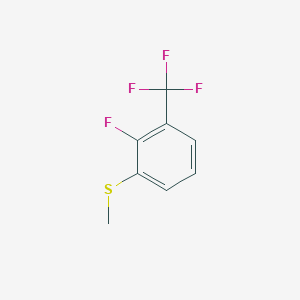

2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene

Description

2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is a substituted aromatic compound featuring a fluorine atom at the 2-position, a methylsulfanyl (-SMe) group at the 1-position, and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. The interplay of these substituents imparts unique electronic and steric properties:

- Fluorine: Enhances electron-withdrawing effects and influences reactivity via polar interactions.

- Methylsulfanyl: A moderately electron-donating group that can participate in hydrogen bonding or redox reactions.

- Trifluoromethyl: A strong electron-withdrawing group that increases lipophilicity and metabolic stability.

Properties

IUPAC Name |

2-fluoro-1-methylsulfanyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4S/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBRSXWVRXCWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene typically involves the introduction of the fluorine, methylsulfanyl, and trifluoromethyl groups onto the benzene ring. One common method involves the use of electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified aromatic compounds with reduced functional groups.

Substitution: Aromatic compounds with substituted nucleophiles.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential use in pharmaceuticals, particularly as a building block in the synthesis of biologically active molecules. Its trifluoromethyl and methylsulfanyl groups can enhance the lipophilicity and metabolic stability of drug candidates. Research has indicated that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties, making them attractive for drug development .

Agrochemical Formulations

This compound is also explored in agrochemical formulations. The presence of fluorine atoms can impart herbicidal and fungicidal properties to compounds, making them effective in pest control. Studies have shown that fluorinated compounds can disrupt biological processes in pests more effectively than their non-fluorinated counterparts .

Material Science

In material science, this compound's unique structure allows it to be utilized in the development of advanced materials, including polymers and coatings. The incorporation of fluorinated compounds into materials can improve their chemical resistance and thermal stability, which is crucial for applications in harsh environments .

Case Study 1: Synthesis of Antiviral Agents

A recent study focused on synthesizing antiviral agents using derivatives of this compound. Researchers found that modifications to the methylsulfanyl group significantly impacted antiviral activity against specific viral strains, showcasing the compound's versatility in medicinal chemistry .

Case Study 2: Development of Fluorinated Agrochemicals

Another investigation highlighted the effectiveness of fluorinated agrochemicals derived from this compound. Field trials demonstrated that these agrochemicals provided superior pest control compared to traditional non-fluorinated products, leading to increased crop yields .

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atom and trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylsulfanyl group can participate in specific binding interactions with target proteins or enzymes. These interactions can modulate biological pathways and exert desired effects.

Comparison with Similar Compounds

Substituted Benzenes with Methylsulfanyl and Fluorinated Groups

Example : 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene ()

| Property | 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene (Target) | 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene |

|---|---|---|

| Molecular Formula | C₈H₆F₄S | C₈H₆BrClF₂S |

| Molecular Weight | ~218.19 (estimated) | 287.55 |

| Key Substituents | -F, -SMe, -CF₃ | -Br, -Cl, -CF₂H, -SMe |

| Impact Analysis : |

- Halogen vs. Trifluoromethyl: The bromo and chloro groups in the analog increase molecular weight and polarizability compared to the target’s -CF₃, likely reducing solubility in nonpolar solvents .

Benzofuran Derivatives with Methylsulfanyl and Fluorophenyl Groups

Example : 2-(2-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran ()

- Ring System : The benzofuran core in the analog introduces rigidity and π-conjugation, altering UV/Vis absorption compared to the target’s simple benzene .

- Synthetic Routes : Similar use of dichloromethane as a solvent and magnesium sulfate for drying suggests shared protocols for hydrophobic intermediates .

Compounds with Trifluoromethyl and Sulfonyl/Sulfanyl Groups

Example : 2-Isopropoxy-1-(methylsulfonyl)-3-(trifluoromethyl)benzene ()

Fluorinated Cyclic Compounds

Example : (2-2-3-3-Tetrafluoro-1-methylcyclobutyl)benzene ()

Table 2: Functional Group Effects on Reactivity

Research Implications

Biological Activity

2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene, also known by its CAS number 1824423-80-4, is a fluorinated aromatic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, efficacy against different biological targets, and relevant case studies.

- Molecular Formula : C8H6F4S

- Molecular Weight : 210.19 g/mol

- Purity : 97%

- Appearance : Liquid (exact appearance not specified)

- Boiling Point : Approximately 183.5 °C (predicted)

Biological Significance

Fluorinated compounds like this compound are known for their enhanced biological activities due to the unique electronic properties imparted by fluorine atoms. These properties often lead to increased lipophilicity and altered interaction profiles with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Fluorinated compounds have shown promising results against various bacterial strains. The incorporation of trifluoromethyl and fluoro groups can enhance the potency of these compounds against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates that similar fluorinated derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents.

Antimicrobial Activity

A study highlighted the antibacterial efficacy of fluorinated benzene derivatives, showing that compounds with similar structures demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The introduction of fluorine atoms was linked to improved minimum inhibitory concentrations (MICs), making them effective alternatives to conventional antibiotics .

Anticancer Efficacy

In a comparative study involving various benzimidazole derivatives, a related compound exhibited an IC50 value of 1.94–3.46 μM against colon cancer cell lines, indicating strong cytotoxicity. The presence of fluorine was noted to enhance the binding affinity to target proteins involved in cancer proliferation .

Comparative Analysis of Biological Activity

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A (related structure) | Colon Cancer Cells | 1.94–3.46 | Induction of apoptosis |

| Compound B (fluorinated derivative) | E. coli | <5 | Disruption of cell wall synthesis |

| Compound C (non-fluorinated) | S. aureus | 7 | Standard antibiotic action |

Q & A

Q. Advanced

- ADMET Predictors : Software like Schrödinger’s QikProp estimates logP (lipophilicity) and CNS permeability.

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with biological targets.

- Toxicity Screening : Tools like ProTox-II assess hepatotoxicity and mutagenicity based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.